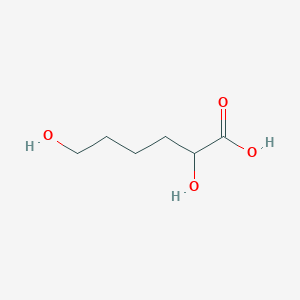

2,6-Dihydroxyhexanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H12O4 |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

2,6-dihydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O4/c7-4-2-1-3-5(8)6(9)10/h5,7-8H,1-4H2,(H,9,10) |

InChI-Schlüssel |

GPSQXVSPHYKFTO-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCO)CC(C(=O)O)O |

Herkunft des Produkts |

United States |

Fundamental Structural Attributes and Implications for Chemical Reactivity

2,6-Dihydroxyhexanoic acid is a C6 straight-chain fatty acid with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . 001chemical.commolport.com Its structure is characterized by a hexanoic acid backbone substituted with hydroxyl (-OH) groups at the C2 and C6 positions.

The presence of two hydroxyl groups and a carboxylic acid group makes this compound a polyfunctional molecule. The hydroxyl group at the C2 position, being alpha to the carboxyl group, influences the acidity of the carboxylic proton and can participate in intramolecular hydrogen bonding. This α-hydroxy acid moiety is a common structural motif in many biologically important molecules. The primary hydroxyl group at the C6 position, at the opposite end of the carbon chain, offers another site for chemical modification.

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The hydroxyl groups can be oxidized to form the corresponding aldehyde or ketone, or they can be acylated or etherified. The presence of two chiral centers, at C2 and C5 (in the case of 2-amino-5-hydroxyhexanoic acid, a related compound), means that the molecule can exist as four possible stereoisomers. qmul.ac.uk This stereoisomerism is a critical aspect of its utility in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial.

| Property | Value |

| Molecular Formula | C6H12O4 |

| Molecular Weight | 148.16 g/mol 001chemical.commolport.com |

| IUPAC Name | This compound |

| CAS Number | 67068-72-8 001chemical.com |

Contemporary Significance in Organic Synthesis and Emerging Biocatalytic Transformations

Biotransformation and Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis offers a robust platform for producing chemicals by utilizing the entire metabolic machinery of a microorganism. This approach simplifies processes by providing enzymes in their natural environment and integrating cofactor regeneration. mecp2024.com Recombinant bacterial strains are frequently engineered to harbor multi-step enzymatic cascades for the synthesis of valuable platform chemicals from inexpensive feedstocks. bohrium.comfrontiersin.org

Several bacterial strains have been successfully engineered as whole-cell biocatalysts for the production of 6-hydroxyhexanoic acid (6-HHA), a key precursor. Pseudomonas taiwanensis VLB120 has been engineered to harbor a four-step enzymatic cascade that converts cyclohexane (B81311) directly to 6-HHA without the accumulation of intermediates. bohrium.comfrontiersin.org This cascade involves a cytochrome P450 monooxygenase (Cyp), a cyclohexanol (B46403) dehydrogenase (CDH), a cyclohexanone (B45756) monooxygenase (CHMO), and a lactonase. frontiersin.org

Similarly, Acidovorax sp. CHX100, a bacterium that can use cyclohexane as its sole carbon and energy source, has been modified for this purpose. nih.gov By deleting the gene for 6-hydroxyhexanoate (B1236181) dehydrogenase in its native cyclohexane degradation pathway, a mutant strain (Δ6HX) was created that accumulates 6-HHA from cyclohexane with a molar conversion of over 98% in six hours. nih.gov

Recombinant Escherichia coli is another widely used host. Strains have been developed to express enzymes for the conversion of cyclohexanol to 6-HHA and for the subsequent oxidation of 6-HHA to adipic acid. nih.govnih.govresearchgate.net For instance, an E. coli strain expressing 6-HHA dehydrogenase (ChnD) and 6-oxohexanoic acid dehydrogenase (ChnE) from Acinetobacter strain SE19 demonstrated the ability to produce adipic acid from 6-HHA, reaching a titer of 15.6 g/L in a fed-batch fermentation. nih.govresearchgate.net

Optimizing whole-cell biocatalyst performance is crucial for developing economically viable processes. This involves fine-tuning various parameters, including the choice of carbon source, substrate feeding strategies, and cultivation conditions. Cyclohexane and cyclohexanol are common, petroleum-derived starting materials for these biotransformations. mecp2024.comresearchgate.net

In studies using recombinant P. taiwanensis to convert cyclohexane to 6-HHA, the supply of the gaseous substrate was a critical parameter. bohrium.comresearchgate.net Supplying cyclohexane continuously via the gas phase to a stirred-tank bioreactor allowed for better control and helped mitigate substrate toxicity. bohrium.comresearchgate.net At a high feed rate, a final 6-HHA concentration of 25 mM (3.3 g/L) was achieved. bohrium.comresearchgate.net However, product inhibition and substrate toxicity were identified as key limiting factors, suggesting that strategies like in situ product removal could further enhance performance. bohrium.comresearchgate.net The choice of growth medium was also found to be crucial, with certain media leading to higher specific activities for 6-HHA synthesis. bohrium.com

The conversion of cyclohexanol to 6-HHA has also been demonstrated in multi-enzyme cascades. nih.gov The optimization of a mixed-species co-culture system for the conversion of cyclohexane to 6-aminohexanoic acid, a related C6 monomer, highlighted the importance of balancing the metabolic activities of the different strains to achieve high conversion and selectivity. nih.gov A light-driven redox cascade in the cyanobacterium Synechocystis sp. PCC 6803 was developed to convert cyclohexanone to 6-HHA, achieving a titer of 3.11 g/L. nih.gov This innovative approach uses light as the energy source for cofactor regeneration, showcasing the potential of photobiotechnology. nih.gov

Table 2: Performance of Whole-Cell Biocatalysts for 6-Hydroxyhexanoic Acid (6-HHA) Production Source: bohrium.comresearchgate.netnih.gov

| Microbial Strain | Substrate | Bioreactor Setup | Final 6-HHA Titer | Key Findings |

|---|---|---|---|---|

| Recombinant Pseudomonas taiwanensis VLB120 | Cyclohexane | Stirred-tank bioreactor with gas-phase feeding | 25 mM (3.3 g/L) | Performance limited by product inhibition and substrate toxicity. |

| Recombinant Synechocystis sp. PCC 6803 | Cyclohexanone | Stirred-tank photobioreactor | 23.5 mM (3.11 g/L) | Light-driven cascade overcomes reactant inhibition by in situ conversion. |

Chemical Synthetic Routes for Targeted this compound Functionalization

While biocatalytic methods offer elegant routes to chiral hydroxy acids, traditional chemical synthesis provides a versatile toolbox for the subsequent functionalization of these molecules. Chemical methods allow for the protection of specific functional groups and the introduction of new moieties, which is essential for building more complex structures.

A common starting point for the chemical synthesis of functionalized hexanoic acid derivatives is ε-caprolactone. This cyclic ester can be readily hydrolyzed under basic conditions, for example, using sodium hydroxide, to yield 6-hydroxyhexanoic acid with high purity (98% yield). rsc.org Once the linear hydroxy acid is formed, its two distinct functional groups—the terminal hydroxyl and carboxyl groups—can be selectively modified.

For targeted functionalization, protecting groups are often employed. For instance, the hydroxyl group of 6-hydroxyhexanoic acid can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. rsc.org This is typically achieved by reacting the hydroxy acid with TBDMS-Cl in the presence of a base like imidazole. rsc.org With the hydroxyl group masked, the carboxylic acid moiety is then free to undergo further reactions, such as esterification or amide bond formation, without interference from the hydroxyl group. This strategy of selective protection and reaction is fundamental in the multi-step synthesis of complex molecules, including drug linkers and functionalized polymers. rsc.org Similarly, other dihydroxyhexanoic acid derivatives, such as (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid, serve as key intermediates in the chemoenzymatic synthesis of complex pharmaceuticals like statins, where chemical transformations follow the initial enzymatic steps. google.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-Hydroxyhexanoic acid (6-HHA) |

| Adipic acid |

| ε-Caprolactone |

| Hexanoic acid |

| Octanoic acid |

| Cyclohexane |

| Cyclohexanol |

| Cyclohexanone |

| 6-Aminohexanoic acid |

| (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid |

| tert-butyldimethylsilyl (TBDMS) ether |

| Sodium hydroxide |

| Imidazole |

| TBDMS-Cl |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced) |

| NADH (Nicotinamide adenine dinucleotide, reduced) |

Regioselective Hydroxylation Techniques on the Hexanoic Acid Backbone

The targeted introduction of hydroxyl groups onto a hexanoic acid scaffold is a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds. Regioselective hydroxylation, the ability to selectively functionalize a specific position on a molecule, is paramount. Biocatalysis, utilizing enzymes such as cytochrome P450 monooxygenases (CYPs), has emerged as a powerful strategy for this purpose. researchgate.netacs.org These enzymes can hydroxylate linear alkanes, alcohols, and fatty acids with high regio- and stereoselectivity under mild conditions. researchgate.netacs.org

Different classes of CYPs exhibit distinct regioselectivities for fatty acid hydroxylation, which can be broadly categorized as α-hydroxylation (at the C2 position), β-hydroxylation (at the C3 position), and ω- or (ω-1)-hydroxylation (at the terminal or sub-terminal positions). researchgate.netrsc.org

α-Hydroxylation (C2-Position): The introduction of a hydroxyl group at the C2 position of hexanoic acid can be achieved with high selectivity using specific bacterial peroxygenases from the CYP152 family. rsc.org For instance, the enzyme P450Exα has demonstrated high regioselectivity for the α-hydroxylation of caproic acid (hexanoic acid), with a reported conversion of 95%. rsc.org Another enzyme, P450Spα, also hydroxylates hexanoic acid preferentially at the α-position, yielding the (S)-enantiomer with high optical purity (95–>99% ee). rsc.org These peroxygenases are particularly noteworthy as they utilize common hydrogen peroxide as the oxidant, generating only water as a byproduct. rsc.org

ω-Hydroxylation (C6-Position): The terminal C6 position of hexanoic acid can be hydroxylated by a different set of enzymes. CYP153s are a class of CYPs known for their selective terminal hydroxylation of n-alkanes. researchgate.net Furthermore, CYP4 family monooxygenases are potential biocatalysts for the ω-hydroxylation of fatty acids. rsc.org While many natural CYP4 enzymes show a preference for longer chain fatty acids, protein engineering and the use of ancestrally reconstructed enzymes are expanding the substrate scope and improving stability. rsc.org Manganese-catalyzed systems using hydrogen peroxide have also shown the ability to oxidize hexanoic acid, leading to δ-caprolactone, which implies the formation of a 6-hydroxyhexanoic acid intermediate. colab.ws

The direct, one-step synthesis of this compound via dual hydroxylation of hexanoic acid is not a commonly reported transformation. Instead, a synthetic route would likely involve a stepwise approach: regioselective hydroxylation at one position (e.g., ω-hydroxylation to form 6-hydroxyhexanoic acid), followed by a second, α-selective hydroxylation, or a de novo synthesis where functional groups are introduced sequentially.

Table 1: Enzymes for Regioselective Hydroxylation of Hexanoic Acid

| Enzyme Class/Example | Target Position | Substrate | Key Findings | Reference(s) |

|---|---|---|---|---|

| P450Exα (CYP152 Family) | α-Position (C2) | Caproic Acid (C6) | High regioselectivity (α:β = 14:1) with 95% conversion. | rsc.org |

| P450Spα (CYP152 Family) | α-Position (C2) | Caproic Acid (C6) | Produces optically pure (S)-2-hydroxyhexanoic acid (95–>99% ee). | rsc.org |

| CYP153A Monooxygenases | ω-Position (C6) | n-Alkanes, Fatty Acids | Known for selective terminal hydroxylation. | researchgate.netnih.gov |

| CYP4 Family | ω-Position (C6) | Fatty Acids (C12-C20) | Preferential ω-hydroxylation; ancestral versions show broader specificity. | rsc.org |

Approaches to Stereochemical Control in De Novo Synthesis

De novo synthesis, or the construction of a molecule from simpler precursors, offers a powerful alternative for preparing this compound, particularly for controlling the absolute stereochemistry at the C2 and potential C6 chiral centers. This approach involves building the carbon skeleton while strategically introducing chiral centers using asymmetric reactions.

A common strategy involves the asymmetric reduction of a prochiral ketone. For instance, the synthesis of L-6-hydroxynorleucine ( (S)-2-amino-6-hydroxyhexanoic acid), a closely related analogue, has been achieved via the reductive amination of 2-keto-6-hydroxyhexanoic acid. mdpi.comresearchgate.net This transformation, using enzymes like beef liver glutamate dehydrogenase or phenylalanine dehydrogenase, installs the C2-amino group with high stereoselectivity (>99% enantiomeric excess). mdpi.comresearchgate.net The same principle applies to forming a hydroxyl group; alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely used for the stereoselective reduction of ketones to produce chiral secondary alcohols. jiangnan.edu.cn

The synthesis of the key keto-acid precursor, 2-keto-6-hydroxyhexanoic acid, can be accomplished through various routes, including the oxidation of racemic 6-hydroxynorleucine using a D-amino acid oxidase, which selectively acts on the D-isomer. researchgate.net

Another powerful method is the aldol (B89426) reaction, which forms C-C bonds and can create up to two new stereocenters. Aldolases catalyze the reversible addition of a ketone or aldehyde to an aldehyde electrophile in a stereocontrolled manner. This approach is fundamental in many chemoenzymatic syntheses of polyhydroxylated compounds.

Sharpless asymmetric dihydroxylation is another cornerstone of stereocontrolled synthesis, allowing for the conversion of an alkene into a syn-diol with high enantioselectivity. nih.gov A synthetic plan could involve creating a hexenoic acid derivative and applying this methodology to install one or both hydroxyl groups with precise stereochemical control.

The use of chiral auxiliaries represents a classical chemical approach. Here, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a chemical reaction to occur from a specific face, thereby inducing stereoselectivity. After the reaction, the auxiliary is removed. While powerful, this method is often less atom-economical than catalytic asymmetric approaches.

Table 2: Methodologies for Stereochemical Control in Hydroxy Acid Synthesis

| Methodology | Transformation | Key Features | Example Application/Outcome | Reference(s) |

|---|---|---|---|---|

| Enzymatic Reductive Amination | Ketone to Chiral Amine | High enantioselectivity (>99% ee); uses amino acid dehydrogenases. | Synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid. | mdpi.comresearchgate.net |

| Asymmetric Ketone Reduction | Ketone to Chiral Alcohol | Employs alcohol dehydrogenases (ADHs/KREDs); cofactor regeneration is key. | Synthesis of chiral syn-1,3-diol moieties for statin side chains. | jiangnan.edu.cn |

| Sharpless Asymmetric Dihydroxylation | Alkene to syn-Diol | Uses osmium tetroxide with a chiral ligand; predictable stereochemistry. | Synthesis of complex polyketide natural products and their stereoisomers. | nih.gov |

| Aldolase-catalyzed Reaction | Aldehyde + Ketone to β-Hydroxy Ketone | Forms C-C bonds with stereocontrol; useful for polyhydroxylated chains. | Chemoenzymatic synthesis of complex chiral alcohols. | nih.govtu-darmstadt.de |

Enzymatic Mechanisms and Biocatalytic Applications of 2,6 Dihydroxyhexanoic Acid

Characterization of Enzymes Interacting with 2,6-Dihydroxyhexanoic Acid as Substrate or Product

The enzymatic synthesis and conversion of this compound involve a variety of enzyme classes, each playing a crucial role in specific transformations. Key among these are alcohol dehydrogenases, monooxygenases, and lipases, which can be employed in elegant cascade reactions or for specific hydrolytic processes.

Alcohol dehydrogenases (EC 1.1.1.1) are a broad group of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing cofactors like NAD⁺ or NADP⁺. wikipedia.org In a potential biosynthetic route to a precursor of this compound, an ADH could catalyze the oxidation of a diol. For instance, the oxidation of a vicinal diol by an ADH can produce an α-hydroxy ketone, which is a valuable chiral building block. acs.org The ADH-A from Rhodococcus ruber is a notable example of an ADH with a wide substrate scope that includes aryl-substituted vicinal diols. acs.org

Following the initial oxidation by an ADH, a Baeyer-Villiger monooxygenase (BVMO) can be employed. BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones. nih.govresearchgate.net This reaction is a powerful tool for asymmetric synthesis. nih.govresearchgate.net For example, a cyclohexanone (B45756) monooxygenase (CHMO) can convert a cyclic ketone into a lactone. researchgate.net In a cascade for a related compound, 6-hydroxyhexanoic acid, a CHMO is used to convert cyclohexanone to ε-caprolactone. acs.org

A hypothetical cascade for a precursor to this compound could start from a suitable dihydroxycyclohexanone. An ADH could first ensure the correct oxidation state, followed by a BVMO-catalyzed ring expansion to yield a dihydroxylactone. Subsequent hydrolysis, either spontaneous or enzyme-catalyzed, would yield this compound.

| Enzyme Class | Role in Cascade | Example Substrate/Product Transformation |

| Alcohol Dehydrogenase (ADH) | Oxidation of a hydroxyl group to a ketone. | Dihydroxycyclohexanol → Dihydroxycyclohexanone |

| Baeyer-Villiger Monooxygenase (BVMO) | Insertion of an oxygen atom to form a lactone from a ketone. | Dihydroxycyclohexanone → Dihydroxycaprolactone |

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters. acs.org They are widely used in biocatalysis due to their stability, broad substrate specificity, and lack of need for cofactors. acs.org In the context of this compound, lipases are crucial for the hydrolysis of its corresponding lactone, a dihydroxy-ε-caprolactone, which would be the product of a BVMO-catalyzed reaction.

The hydrolysis of the related compound, ε-caprolactone, to 6-hydroxyhexanoic acid is well-documented. Lipases such as Candida antarctica lipase (B570770) B (CALB) are efficient catalysts for this transformation. pnas.org The hydrolysis of poly(ε-caprolactone) (PCL), a biodegradable polyester (B1180765), by lipases also proceeds via the formation of 6-hydroxyhexanoic acid. acs.org Lipases from various microbial sources, including Lactobacillus plantarum, have been shown to effectively degrade PCL. acs.org

| Lipase Source | Substrate (Analogue) | Product (Analogue) |

| Candida antarctica lipase B (CALB) | ε-Caprolactone | 6-Hydroxyhexanoic acid |

| Lactobacillus plantarum lipase | Poly(ε-caprolactone) | 6-Hydroxyhexanoic acid |

| Trichosporon laibacchii lipase | ε-Caprolactone | Poly(ε-caprolactone) |

Substrate and Product Specificity Investigations of Relevant Biocatalysts

The efficiency and selectivity of enzymatic processes for producing this compound are highly dependent on the substrate and product specificity of the involved biocatalysts.

For alcohol dehydrogenases, substrate specificity can vary significantly between different enzymes. researchgate.netrsc.org Some ADHs, like yeast alcohol dehydrogenase, prefer small primary alcohols, while others, such as horse liver alcohol dehydrogenase, are more active with larger alcohols. nih.gov The ADH from Acinetobacter sp. strain M-1 shows high activity towards medium-chain alkanals. researchgate.net The engineering of the substrate binding pocket of ADHs has been shown to invert substrate specificity, for example, making the yeast enzyme more active on hexanol than on ethanol. nih.gov For the synthesis of a this compound precursor, an ADH with specificity for diols would be essential.

Baeyer-Villiger monooxygenases also exhibit a range of substrate specificities. Some BVMOs are highly specialized, while others, particularly those from catabolic pathways, can convert a broad spectrum of substrates. acs.orgacs.org For instance, phenylacetone (B166967) monooxygenase (PAMO) has a limited substrate scope, primarily acting on phenylacetone and related linear derivatives. pnas.org In contrast, cyclohexanone monooxygenase (CHMO) from Acinetobacter sp. can convert hundreds of different compounds. nih.gov The successful conversion of a dihydroxycyclohexanone to a dihydroxylactone would depend on the ability of the BVMO's active site to accommodate the hydroxyl groups on the substrate.

Lipase specificity is governed by the enzyme's molecular properties and the structure of the substrate. nih.gov Lipases are known to have positional specificity (preferring primary or secondary esters), fatty acid specificity, and stereospecificity. nih.gov For the hydrolysis of a dihydroxy-ε-caprolactone, the position and stereochemistry of the hydroxyl groups would likely influence the rate of lipase-catalyzed ring opening. The broad substrate specificity of many microbial lipases makes them promising candidates for such a reaction. acs.org

Enzyme Engineering and Directed Evolution for Enhanced this compound Bioproduction

While naturally occurring enzymes provide a vast toolbox for biocatalysis, their properties are often not optimal for industrial applications. Enzyme engineering, particularly through directed evolution, is a powerful strategy to tailor enzymes for specific processes, such as the bioproduction of this compound.

Directed evolution mimics the process of natural evolution in the laboratory to enhance enzyme properties like activity, stability, and specificity. nih.gov This involves generating a library of enzyme variants through random or targeted mutagenesis and then screening for improved performance. nih.govdiva-portal.org

For the alcohol dehydrogenases in a potential this compound synthesis cascade, directed evolution has been successfully used to improve their activity towards diols. acs.orgnih.govacs.org For instance, laboratory evolution of ADH-A from Rhodococcus ruber produced variants with improved turnover numbers for the stereoselective oxidation of 1-phenylethane-1,2-diol. acs.orgnih.govacs.org By targeting specific residues in the active site, the substrate scope of ADHs can be expanded to accept bulky substrates that are poorly converted by the wild-type enzyme. diva-portal.org

Similarly, the substrate scope and enantioselectivity of Baeyer-Villiger monooxygenases can be manipulated through directed evolution. researchgate.netpnas.org For example, directed evolution has been applied to PAMO to induce allostery, leading to a different shape of the binding pocket and enabling the enzyme to accept substrates that are not converted by the wild-type. pnas.org This approach could be used to engineer a BVMO that efficiently catalyzes the Baeyer-Villiger oxidation of a dihydroxycyclohexanone.

Lipases have also been the subject of enzyme engineering to improve their performance in various applications. While not explicitly focused on this compound production, the principles of enhancing lipase activity and stability through directed evolution are well-established and could be applied to develop a lipase variant with high efficiency for the hydrolysis of a dihydroxy-ε-caprolactone.

| Enzyme | Engineering Goal | Method |

| Alcohol Dehydrogenase (ADH) | Increased activity towards diols. | Directed Evolution |

| Baeyer-Villiger Monooxygenase (BVMO) | Altered substrate specificity and enantioselectivity. | Directed Evolution, Site-Specific Mutagenesis |

| Lipase | Enhanced activity and stability. | Directed Evolution |

Integration of Enzyme Systems in Sustainable Biorefinery Processes

The enzymatic production of this compound can be envisioned as part of an integrated biorefinery, where renewable biomass is converted into a portfolio of valuable products. mdpi.comnih.gov Biorefineries aim to utilize all components of the biomass, minimizing waste and creating a circular bioeconomy. nih.govuts.edu.au

A sustainable route to this compound could start from bio-based platform chemicals. For example, a process for producing the related compounds 6-hydroxyhexanoic acid and adipic acid from 1,6-hexanediol (B165255), which can be derived from biobased 5-hydroxymethylfurfural, has been reported. rsc.org This process integrates microbial oxidation using Gluconobacter oxydans with chemical catalysis. rsc.org A similar integrated approach could be developed for this compound, starting from a suitable bio-derived diol.

The integration of enzymatic cascades within a biorefinery framework offers several advantages. It allows for the production of complex molecules under mild conditions, reducing the energy input and the use of harsh chemicals associated with traditional chemical synthesis. Furthermore, the use of whole-cell biocatalysts can simplify the process by providing the necessary enzymes and cofactor regeneration systems in a self-contained manner. acs.org

The valorization of all streams within the biorefinery is key to its economic viability. For instance, lignin, a major component of lignocellulosic biomass, can be depolymerized to produce valuable aromatic compounds or converted into dicarboxylic acids. usda.gov The aqueous streams from fermentation processes can also be treated to recover valuable products or generate energy.

The development of a robust and efficient enzymatic pathway for this compound would contribute to the diversification of products that can be obtained from renewable feedstocks, furthering the goals of a sustainable and circular bioeconomy.

Derivatization and Polymeric Applications of 2,6 Dihydroxyhexanoic Acid As a Platform Chemical

Application as a Building Block for Biodegradable Polymer Synthesis

The structure of 2,6-dihydroxyhexanoic acid, possessing one carboxylic acid and two hydroxyl groups, makes it an AB2-type monomer. This classification is significant in polymer chemistry, as such monomers can undergo self-condensation to produce highly branched or hyperbranched polymers. The polymerization process occurs through polycondensation, where ester linkages are formed between the carboxyl group of one monomer and the hydroxyl groups of another, releasing water as a byproduct researchgate.netgoogle.com.

The resulting polymers are aliphatic polyesters. The ester bonds within the polymer backbone are susceptible to hydrolysis, which is a key factor in their biodegradability mdpi.com. This property makes polymers derived from this compound potentially suitable for applications where environmental degradation is desired. The presence of pendant hydroxyl groups (from the unreacted hydroxyls in the branched structure) can also enhance hydrophilicity and potentially influence the degradation rate.

General methods for synthesizing polyesters from hydroxycarboxylic acids involve thermal polycondensation, often at high temperatures and under reduced pressure to facilitate the removal of water and drive the reaction toward forming high molecular weight polymers mdpi.comresearchgate.net. Catalysts may also be employed to carry out the reaction under milder conditions google.com.

| Property | Description | Rationale based on Monomer Structure |

|---|---|---|

| Polymer Type | Hyperbranched Aliphatic Polyester (B1180765) | AB2 monomer structure leads to dendritic growth rather than linear chains. |

| Key Linkage | Ester Bond (-COO-) | Formed via condensation between carboxyl and hydroxyl groups. |

| Biodegradability | Expected to be biodegradable | Ester linkages are susceptible to hydrolytic cleavage. |

| Functionality | High density of terminal hydroxyl groups | The unreacted hydroxyl groups from the AB2 monomer become terminal groups in the polymer. |

| Potential Applications | Drug delivery systems, coatings, hydrogels | High functionality allows for further modification; biodegradability is key for biomedical uses. |

Use as an Intermediate in the Synthesis of Complex Organic Molecules

The multiple functional groups and the presence of a chiral center at the C2 position make this compound a valuable chiral building block for the synthesis of more complex organic molecules. The distinct reactivity of the primary alcohol, secondary alcohol, and carboxylic acid allows for selective chemical transformations.

Through careful selection of protecting groups and reaction conditions, each functional group can be addressed independently. For example, the carboxylic acid can be protected as an ester while the hydroxyl groups are oxidized or substituted. This chemo- and regioselectivity is fundamental in multi-step organic synthesis. The inherent chirality at C2 can be used to introduce stereospecific centers in target molecules, which is particularly important in the synthesis of pharmaceuticals and other biologically active compounds.

| Structural Feature | Synthetic Utility | Potential Target Molecules or Structures |

|---|---|---|

| Chiral Center (C2) | Source of stereochemistry for asymmetric synthesis. | Chiral drugs, natural products, specialized ligands. |

| Primary Hydroxyl (C6) | Can be selectively oxidized to an aldehyde or carboxylic acid. | Adipic acid derivatives, amino acids (via amination). |

| Secondary Hydroxyl (C2) | Can be oxidized to a ketone. | Keto acids, heterocyclic compounds. |

| Carboxylic Acid (C1) | Can be reduced to an alcohol or converted to amides or esters. | Polyols, amino alcohols, functionalized diols. |

Chemical Reactions of Hydroxyl and Carboxyl Groups for Derivatization (e.g., Esterification, Oxidation, Condensation)

The derivatization of this compound is governed by the characteristic reactions of its three functional groups. These reactions can be used to modify the molecule's properties or prepare it for further use in synthesis.

Esterification: Esterification is a primary reaction for all functional groups in this compound.

Fischer Esterification: The carboxylic acid group can react with an alcohol in the presence of an acid catalyst to form an ester masterorganicchemistry.comyoutube.com. This reaction is typically performed using the alcohol as a solvent to drive the equilibrium towards the product masterorganicchemistry.com.

Acylation: The primary (C6) and secondary (C2) hydroxyl groups can be acylated by reacting them with carboxylic acids or, more commonly, with more reactive acyl halides or anhydrides to form esters organic-chemistry.org. The primary hydroxyl group is generally more reactive than the secondary one, allowing for potential regioselective esterification under controlled conditions.

Oxidation: The hydroxyl groups can be oxidized using various reagents to yield different products depending on the reaction conditions and the type of alcohol.

Oxidation of the Primary Alcohol: The hydroxyl group at the C6 position can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid (yielding 2-hydroxyadipic acid) using strong oxidizing agents.

Oxidation of the Secondary Alcohol: The hydroxyl group at the C2 position can be oxidized to a ketone, which would produce 6-hydroxy-2-oxohexanoic acid.

Condensation: Condensation reactions involve the joining of molecules with the loss of a small molecule, such as water.

Intermolecular Condensation: As discussed in section 5.1, the reaction between the carboxyl group of one molecule and a hydroxyl group of another leads to the formation of polyester chains. This is a form of intermolecular condensation researchgate.netmrcolechemistry.co.uk.

Intramolecular Condensation (Lactonization): If the chain is flexible enough, the molecule can undergo an internal esterification between the carboxylic acid and one of the hydroxyl groups to form a cyclic ester, known as a lactone. Reaction with the C6 hydroxyl group would yield a seven-membered ring (a caprolactone (B156226) derivative), while reaction with the C2 hydroxyl would yield a five-membered ring (a butyrolactone derivative). The formation of the lactone is often favored under specific catalytic and temperature conditions researchgate.netrsc.org.

| Reaction Type | Functional Group(s) Involved | Product Class | Example Reagents/Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid + Hydroxyls | Esters | Alcohol/H+ (for COOH), Acyl Chloride (for OH) |

| Oxidation | Primary & Secondary Hydroxyls | Aldehydes, Ketones, Carboxylic Acids | PCC (mild), KMnO4 (strong) |

| Intermolecular Condensation | Carboxylic Acid + Hydroxyls | Polyesters | Heat, Vacuum, Catalyst |

| Intramolecular Condensation | Carboxylic Acid + Hydroxyls | Lactones (Cyclic Esters) | Acid catalyst, controlled temperature |

Advanced Analytical Methodologies for 2,6 Dihydroxyhexanoic Acid Research

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

High-resolution chromatographic methods are fundamental for isolating 2,6-Dihydroxyhexanoic acid from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific advantages and requirements.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase chromatography, using columns such as C18, is a common approach. The separation is typically achieved using a mobile phase gradient of water and an organic solvent, like acetonitrile, with an acid modifier such as formic acid to ensure the analyte is in its protonated state for better retention and peak shape. nih.govmdpi.com Detection can be accomplished using mass spectrometry (MS) for high sensitivity and selectivity. nih.govnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Detection | Mass Spectrometry (Negative ESI Mode) |

Gas Chromatography (GC) offers high separation efficiency but requires analytes to be volatile and thermally stable. Due to its polarity and low volatility, this compound must undergo derivatization prior to GC analysis. nih.govresearchgate.net A common procedure involves silylation, where both the hydroxyl and carboxylic acid functional groups are converted into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). embrapa.brresearchgate.net This process significantly increases the compound's volatility, making it amenable to GC separation and subsequent detection by mass spectrometry (GC-MS). embrapa.brnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | ZB-1 or similar non-polar capillary column (e.g., 60 m x 0.32 mm, 0.1 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C, ramp to 300°C at 10°C/min, hold for 15 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization | BSTFA with 1% TMCS |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, HRMS)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) yields precise mass measurements for elemental composition determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. For this compound, ¹H NMR would show distinct signals for the protons on the hydroxyl-bearing carbons (C2 and C6) and the methylene (B1212753) protons of the aliphatic chain. ¹³C NMR would similarly provide characteristic chemical shifts for the carboxylic acid carbon, the two alcohol carbons, and the carbons of the alkyl chain. While experimental spectra for this specific compound are not widely published, expected chemical shifts can be predicted based on its structure.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~175-180 |

| C2 (-CHOH-) | ~4.0-4.2 | ~70-75 |

| C3 (-CH₂-) | ~1.6-1.8 | ~30-35 |

| C4 (-CH₂-) | ~1.4-1.6 | ~22-27 |

| C5 (-CH₂-) | ~1.5-1.7 | ~35-40 |

| C6 (-CH₂OH) | ~3.5-3.7 | ~60-65 |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The theoretical monoisotopic mass of C₆H₁₂O₄ is 148.07356 Da. nih.gov When coupled with chromatographic techniques (LC-HRMS or GC-HRMS), it allows for the confident identification of the compound in complex mixtures. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by generating characteristic fragment ions. For TMS-derivatized dihydroxy acids, a key fragmentation pathway in GC-MS involves the cleavage of the carbon-carbon bond between the two vicinal trimethylsiloxy groups, providing information on the position of the hydroxyl groups. embrapa.brresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₄ |

| Theoretical Exact Mass | 148.07356 Da nih.gov |

| Common Adduct (LC-MS, neg) | [M-H]⁻ at m/z 147.0663 |

| Common Adduct (LC-MS, pos) | [M+Na]⁺ at m/z 171.0550 |

Advanced Sample Preparation and Derivatization Strategies for Enhanced Detection in Mass Spectrometry

Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte before analysis. For short-chain hydroxy acids like this compound, this often involves liquid-liquid extraction from aqueous samples or protein precipitation for biological fluids like plasma or serum. mdpi.comprotocols.io

Derivatization is a key strategy to improve the analytical characteristics of this compound for both GC-MS and LC-MS. As mentioned, silylation is standard for GC-MS to increase volatility. embrapa.br For LC-MS, derivatization is employed to enhance ionization efficiency and improve detection sensitivity, especially when analyzing trace amounts. nih.govnih.gov Reagents that target the carboxylic acid group are commonly used. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH), in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), converts the carboxylic acid into a derivative that ionizes more efficiently in negative-ion electrospray ionization. nih.govprotocols.io

| Reagent | Target Group(s) | Technique | Advantage |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -OH | GC-MS | Increases volatility and thermal stability. embrapa.brresearchgate.net |

| 3-Nitrophenylhydrazine (3-NPH) / EDC | -COOH | LC-MS | Enhances sensitivity and chromatographic separation. nih.govprotocols.io |

| Pentafluorobenzyl bromide (PFBBr) | -COOH | GC-MS | Creates an electron-capturing derivative for high sensitivity in NCI mode. nih.gov |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | -COOH | LC-MS | Facilitates positive ESI detection with a characteristic bromine isotope pattern. nih.gov |

Emerging Research Avenues and Future Outlook for 2,6 Dihydroxyhexanoic Acid

Development of Novel and Economically Sustainable Bioproduction Platforms

Currently, there is a notable absence of published research detailing the development of bioproduction platforms specifically for 2,6-dihydroxyhexanoic acid. Scientific literature extensively covers the biocatalytic production of the related isomer, 6-hydroxyhexanoic acid (6-HHA), often using microorganisms like Pseudomonas taiwanensis or Gluconobacter oxydans to convert precursors such as cyclohexane (B81311) or 1,6-hexanediol (B165255). researchgate.netrsc.orgfrontiersin.org However, these established methods and microbial chassis have not been reported for the synthesis of this compound.

Future research in this area would require the discovery or engineering of novel enzymatic pathways capable of introducing hydroxyl groups at both the C2 and C6 positions of a hexanoic acid backbone. This would involve exploring enzymes such as hydroxylases or monooxygenases with unique regioselectivity. The development of a sustainable bioprocess would hinge on identifying a suitable renewable feedstock and optimizing fermentation or biocatalysis conditions to achieve economically viable titers and yields. At present, no such platforms are described in the literature for this specific compound.

Rational Design of Integrated Biocatalytic and Chemical Processes for Industrial Scale-Up

The rational design of integrated processes for the industrial scale-up of this compound production remains an unexplored area. Research on integrated bio- and chemical catalysis is prevalent for other C6 compounds, such as the conversion of bio-based 6-hydroxyhexanoic acid into adipic acid or ε-caprolactone. researchgate.netrsc.org These processes leverage the selectivity of enzymes for initial transformations, followed by robust chemical methods for subsequent steps.

Exploration of Undiscovered Biological Roles and Pathways in Diverse Microorganisms

The natural occurrence and biological function of this compound in microorganisms are not documented in the current body of scientific literature. While studies have identified other isomers and related compounds in biological systems, direct evidence for a metabolic pathway involving this compound is lacking.

For instance, recent research has highlighted the critical role of 3,5-dihydroxyhexanoic acid polymers in forming a semipermeable barrier in the cell walls of pathogenic fungi, which is essential for generating turgor pressure during host penetration. biorxiv.orgbiorxiv.org This discovery underscores that dihydroxyhexanoic acids can have significant biological functions. Another study identified 2-hydroxyhexanoic acid as a metabolite involved in the gut microbiome of subjects with obesity-related colorectal cancer. nih.gov A separate patent application mentions 6-amino-2-hydroxyhexanoic acid as a potential intermediate in engineered metabolic pathways for producing 6-aminocaproic acid. google.com

Despite these findings for related molecules, the specific biological roles and metabolic pathways for this compound remain undiscovered. Future research could involve advanced metabolomic screening of diverse microbial populations to identify its presence and subsequently elucidate the genetic and enzymatic basis for its synthesis and degradation.

Advancements in Stereoselective Synthesis and Chiral Intermediate Generation

As a molecule with two chiral centers (at the C2 and C6 positions, if the C6 hydroxyl group were attached to a non-terminal carbon, but in this case only C2 is chiral unless isotopically labeled), this compound can exist in multiple stereoisomeric forms. The control of this stereochemistry is critical for its potential application in pharmaceuticals or as a chiral building block. However, there is a significant gap in the chemical literature regarding the stereoselective synthesis of this specific compound.

While general methods for the synthesis of chiral alcohols and hydroxy acids are well-established, their specific application to produce enantiomerically pure forms of this compound has not been reported. Research on related structures includes the biocatalytic synthesis of key chiral intermediates for pharmaceuticals, such as the conversion of 2-keto-6-hydroxyhexanoic acid to (S)-6-hydroxynorleucine. nih.gov This demonstrates the potential for enzymatic methods to achieve high stereoselectivity in related C6 molecules. The development of synthetic routes to this compound would likely involve asymmetric dihydroxylation, enzymatic resolution, or the use of chiral pool starting materials, but specific methodologies and their outcomes are not currently published.

Data Tables

Due to the lack of specific experimental research on this compound in the reviewed literature, data tables on production titers, process parameters, or stereoselective synthesis outcomes cannot be generated. The table below lists related compounds mentioned in the text for which research exists.

| Compound Name | Context of Research | Key Organism/Catalyst | Reference(s) |

| 6-Hydroxyhexanoic acid | Bioproduction from 1,6-hexanediol | Gluconobacter oxydans | researchgate.netrsc.org |

| 3,5-Dihydroxyhexanoic acid | Biosynthesis of polymers for fungal cell wall | PKS2 and PBG13 enzymes in fungi | biorxiv.orgbiorxiv.org |

| 2-Hydroxyhexanoic acid | Metabolite in gut microbiome studies | Not Applicable | nih.gov |

| 6-Amino-2-hydroxyhexanoic acid | Intermediate in engineered metabolic pathways | Recombinant Microorganism (proposed) | google.com |

| (S)-6-Hydroxynorleucine | Biocatalytic synthesis from 2-keto-6-hydroxyhexanoic acid | Beef liver glutamate (B1630785) dehydrogenase | nih.gov |

Q & A

Q. Basic

- Microdilution assays (NCCLS M27-A) determine MIC values in Sabouraud Dextrose Broth .

- Microplate Alamar Blue Assay (MABA) and Low-Oxygen Recovery Assay (LORA) evaluate efficacy against replicating and dormant M. tuberculosis, respectively .

How do toxicity profiles influence therapeutic potential?

Advanced

Toxicity studies reveal selectivity: 2-hexadecynoic acid inhibits bacterial growth but shows no toxicity in mammalian cells when supplemented with palmitate, as host FAS remains unaffected . This specificity supports preclinical safety but necessitates further in vivo validation for hydroxylated derivatives.

How can researchers resolve discrepancies in MIC values between related compounds?

Advanced

Discrepancies (e.g., 3a vs. 3b MIC values) are analyzed via:

- Comparative lipidomics : Profiling pathogen membrane lipids to identify metabolic vulnerabilities.

- Enzyme inhibition assays : Testing direct effects on purified FAS or sphingolipid synthases.

- Structural modeling : Correlating functional group geometry with target binding .

What analytical challenges arise in quantifying this compound derivatives?

Q. Advanced

- Chromatographic separation : Hydrophilic hydroxyl groups complicate reverse-phase HPLC; ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) may improve resolution.

- Sensitivity limits : Low-abundance derivatives require derivatization (e.g., silylation for GC-MS) or advanced detectors (e.g., HRMS) .

What future research directions are suggested for these compounds?

Q. Advanced

- Mechanistic studies : Elucidate interactions with fungal FAS-II or sphingolipid pathways using knockout strains .

- Formulation optimization : Develop lipid nanoparticle carriers to enhance solubility and bioavailability for topical applications .

- Synergistic combinations : Screen with existing antifungals (e.g., fluconazole) to overcome resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.